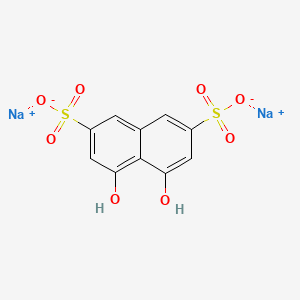
Fmoc-D-Glu-OAll
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Glu-OAll, also known as N-α-Fmoc-D-glutamic acid α-allyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino terminus and an allyl ester protecting group on the carboxyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Glu-OAll typically involves the protection of the amino and carboxyl groups of D-glutamic acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The allyl ester group is then introduced by reacting the Fmoc-protected D-glutamic acid with allyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Glu-OAll undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the allyl ester group can be cleaved using palladium catalysts in the presence of nucleophiles like morpholine.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling agents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; palladium catalysts and morpholine for allyl ester cleavage.
Coupling: DCC or HATU as coupling agents; DMAP as a catalyst.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotected form of the compound can also be used for further modifications.
Scientific Research Applications
Fmoc-D-Glu-OAll is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Fmoc-D-Glu-OAll involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino terminus during the coupling reactions, preventing unwanted side reactions. The allyl ester group protects the carboxyl side chain, allowing selective deprotection and further functionalization. The compound interacts with various coupling agents and catalysts to form peptide bonds, contributing to the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Glu-OAll: The L-isomer of Fmoc-D-Glu-OAll, used similarly in peptide synthesis.
Fmoc-Glu(OtBu)-OH: A tert-butyl ester-protected derivative of glutamic acid.
Fmoc-Asp(OAll)-OH: An aspartic acid derivative with an allyl ester protecting group.
Uniqueness
This compound is unique due to its D-configuration, which imparts different stereochemical properties compared to its L-isomer. This can influence the folding and biological activity of the synthesized peptides, making it valuable for specific applications in peptide research and drug development .
Properties
Molecular Formula |
C23H22NO6- |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoate |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/p-1/t20-/m1/s1 |
InChI Key |
ORKKMGRINLTBPC-HXUWFJFHSA-M |
Isomeric SMILES |
C=CCOC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C=CCOC(=O)C(CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


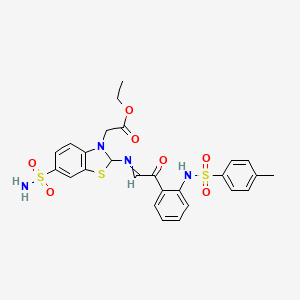
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
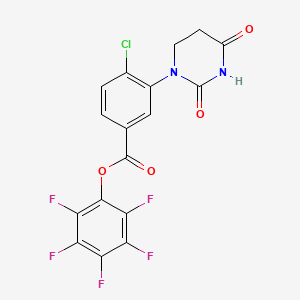
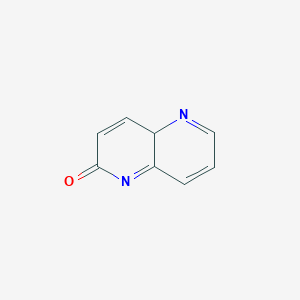
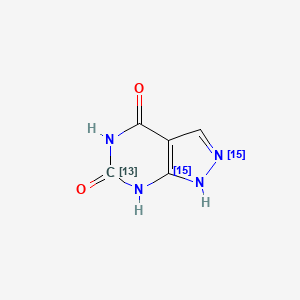
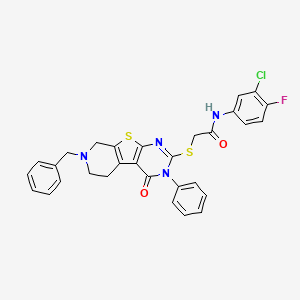
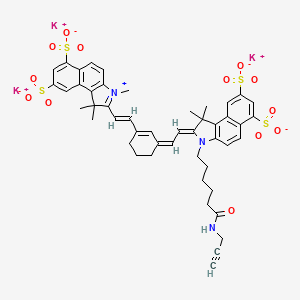

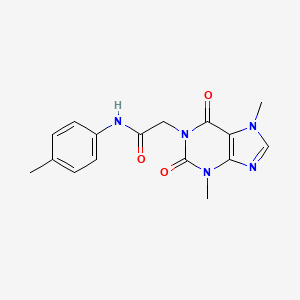

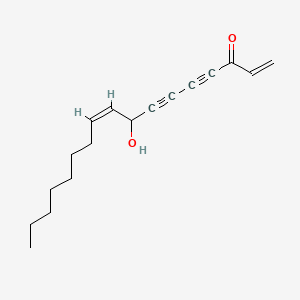
![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
